molecular formula C17H17NO2 B1443517 4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one CAS No. 1333113-97-5

4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one

Cat. No. B1443517
Key on ui cas rn: 1333113-97-5
M. Wt: 267.32 g/mol
InChI Key: WDZMWJMIWQDPGT-UHFFFAOYSA-N
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Patent
US08940722B2

Procedure details

To a solution of compound 1c (28 g, 87 mmol) obtained above in CH3CN (1.5 L) was added DIPEA (68 g, 520 mmol) at 0° C., followed by BOP-Cl (70 g, 275 mmol). The resulting mixture was stirred at 0° C. for 30 min and then warmed to rt overnight. The solid was removed by filtration and the filtrate was concentrated in vacuo. The residue was dissolved in EA, washed with 2N HCl and dried over anhydrous Na2SO4. Concentration in vacuo and purification by CC eluting with PE:EA=1:2 gave compound 1d as a yellow oil (7.0 g, 30% yield). 1H NMR (400 MHz, CDCl3): δ 7.50 (dd, J=7.6, 1.6 Hz, 1H), 7.41-7.34 (m, 2H), 7.28-7.19 (m, 4H), 7.05 (d, J=7.2 Hz, 2H), 5.83 (m, 1H), 4.82 (d, J=14.0 Hz, 1H), 4.61 (d, J=13.6 Hz, 1H), 3.82-3.78 (m, 1H), 3.78-3.67 (m, 1H), 3.58-3.55 (m, 1H), 2.75-2.71 (m, 2H). MS (ESI+): 268 [M+1]+.
Name
compound 1c
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
68 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
30%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH2:4][O:5][CH2:6][C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9](O)=[O:10].CCN(C(C)C)C(C)C.C1N(P(Cl)(N2C(=O)OCC2)=O)C(=O)OC1.CC(=O)OCC>CC#N>[CH2:16]([CH:3]1[NH:2][C:9](=[O:10])[C:8]2[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=2[CH2:6][O:5][CH2:4]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1|

Inputs

Step One
Name
compound 1c
Quantity
28 g
Type
reactant
Smiles
Cl.NC(COCC1=C(C(=O)O)C=CC=C1)CC1=CC=CC=C1
Name
Quantity
1.5 L
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
68 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
70 g
Type
reactant
Smiles
C1COC(=O)N1P(=O)(N2CCOC2=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to rt overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EA
WASH
Type
WASH
Details
washed with 2N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
in vacuo and purification by CC
WASH
Type
WASH
Details
eluting with PE

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1COCC2=C(C(N1)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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